Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate
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Overview
Description
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the benzoyl and isopropylbenzamido groups. Common reagents used in these reactions include benzoyl chloride, isopropylbenzamide, and methylating agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation would ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE
- METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHYLBENZAMIDO)BENZOATE
Uniqueness
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE is unique due to the presence of the isopropylbenzamido group, which may confer distinct pharmacological properties compared to its analogs. This structural variation can affect the compound’s binding affinity, selectivity, and overall biological activity.
Properties
Molecular Formula |
C29H31N3O4 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-propan-2-ylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C29H31N3O4/c1-20(2)21-9-11-22(12-10-21)27(33)30-25-19-24(29(35)36-3)13-14-26(25)31-15-17-32(18-16-31)28(34)23-7-5-4-6-8-23/h4-14,19-20H,15-18H2,1-3H3,(H,30,33) |
InChI Key |
ULVPRNVUHJVOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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